molecular formula C9H20ClNO B13794807 cis-2-Aminomethylcyclooctanol hydrochloride

cis-2-Aminomethylcyclooctanol hydrochloride

Cat. No.: B13794807
M. Wt: 193.71 g/mol
InChI Key: WIHTURVBXVPPOK-VTLYIQCISA-N
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Description

cis-2-Aminomethylcyclooctanol hydrochloride: is a chemical compound with the molecular formula C9H20ClNO. It is a derivative of cyclooctanol, featuring an aminomethyl group at the second position in the cis configuration. This compound is often used in various scientific research applications due to its unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: : The synthesis of cis-2-Aminomethylcyclooctanol hydrochloride typically involves the reaction of cyclooctanone with formaldehyde and ammonium chloride under acidic conditions. The reaction proceeds through the formation of an intermediate imine, which is subsequently reduced to yield the desired aminomethyl derivative. The hydrochloride salt is then formed by treating the free base with hydrochloric acid .

Industrial Production Methods: : Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions such as temperature, pressure, and the concentration of reagents to maximize yield and purity. Advanced purification techniques like recrystallization and chromatography are employed to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

Major Products

Scientific Research Applications

Chemistry: : cis-2-Aminomethylcyclooctanol hydrochloride is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex molecules and is utilized in the development of new synthetic methodologies .

Biology: : In biological research, this compound is used to study the effects of aminomethyl derivatives on biological systems. It is often employed in the synthesis of biologically active molecules and pharmaceuticals .

Medicine: Its unique structure allows for the exploration of novel therapeutic agents .

Industry: : In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is also employed in the development of new catalysts and polymers .

Mechanism of Action

The mechanism of action of cis-2-Aminomethylcyclooctanol hydrochloride involves its interaction with specific molecular targets and pathways. The aminomethyl group can form hydrogen bonds and electrostatic interactions with various biological molecules, influencing their activity. The compound may also act as a ligand, binding to receptors and modulating their function .

Comparison with Similar Compounds

Similar Compounds

  • cis-2-Aminomethylcyclohexanol hydrochloride
  • trans-2-Aminomethylcyclooctanol hydrochloride
  • cis-2-Aminomethylcyclopentanol hydrochloride

Comparison: : cis-2-Aminomethylcyclooctanol hydrochloride is unique due to its eight-membered ring structure, which imparts distinct chemical and physical properties compared to its smaller ring analogs. The cis configuration of the aminomethyl group also influences its reactivity and interaction with other molecules, making it a valuable compound in various research applications .

Properties

Molecular Formula

C9H20ClNO

Molecular Weight

193.71 g/mol

IUPAC Name

(1R,2R)-2-(aminomethyl)cyclooctan-1-ol;hydrochloride

InChI

InChI=1S/C9H19NO.ClH/c10-7-8-5-3-1-2-4-6-9(8)11;/h8-9,11H,1-7,10H2;1H/t8-,9-;/m1./s1

InChI Key

WIHTURVBXVPPOK-VTLYIQCISA-N

Isomeric SMILES

C1CCC[C@H]([C@H](CC1)CN)O.Cl

Canonical SMILES

C1CCCC(C(CC1)CN)O.Cl

Origin of Product

United States

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